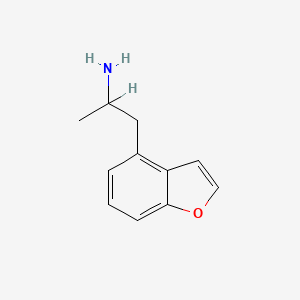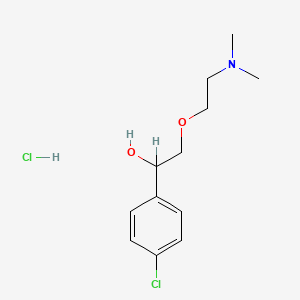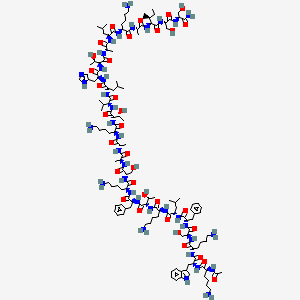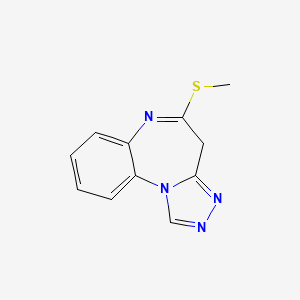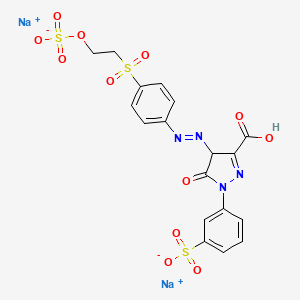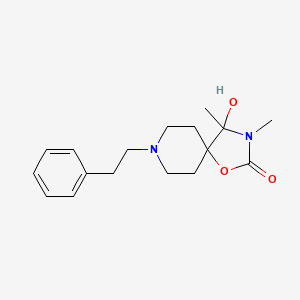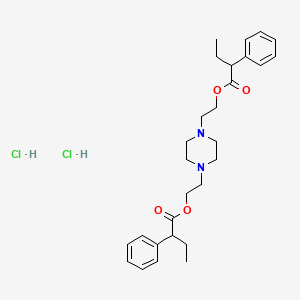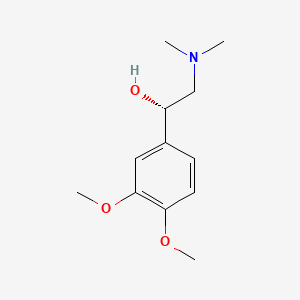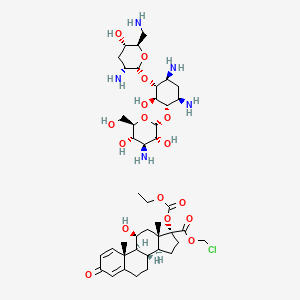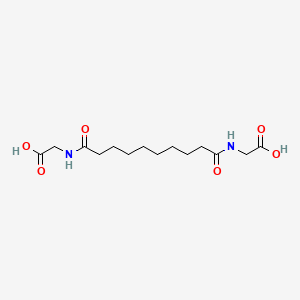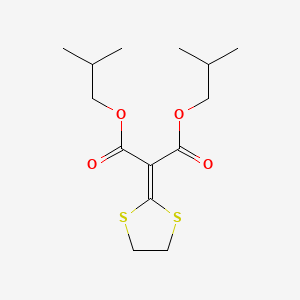
Bis(2-methylpropyl) 1,3-dithiolan-2-ylidenepropanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is commonly used as a pesticide and has various applications in agriculture.
Vorbereitungsmethoden
The synthesis of bis(2-methylpropyl) 1,3-dithiolan-2-ylidenepropanedioate involves the reaction of propanedioic acid with 1,3-dithiolane-2-ylidene and 2-methylpropyl groups. The reaction conditions typically include the use of solvents and catalysts to facilitate the esterification process. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure high yield and purity .
Analyse Chemischer Reaktionen
Bis(2-methylpropyl) 1,3-dithiolan-2-ylidenepropanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols and other reduced forms.
Substitution: The ester groups can undergo nucleophilic substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols.
Wissenschaftliche Forschungsanwendungen
Bis(2-methylpropyl) 1,3-dithiolan-2-ylidenepropanedioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying esterification and thiolane chemistry.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as an antifungal or antibacterial agent.
Industry: It is widely used in agriculture as a pesticide to protect crops from fungal infections and pests.
Wirkmechanismus
The mechanism of action of bis(2-methylpropyl) 1,3-dithiolan-2-ylidenepropanedioate involves its interaction with molecular targets in fungi and pests. The compound inhibits key enzymes and disrupts cellular processes, leading to the death of the target organisms. The specific pathways involved include the inhibition of enzyme activity and interference with cellular respiration .
Vergleich Mit ähnlichen Verbindungen
Bis(2-methylpropyl) 1,3-dithiolan-2-ylidenepropanedioate is unique compared to other similar compounds due to its specific chemical structure and mode of action. Similar compounds include:
- Di-isopropyl 1,3-dithiolane-2-ylidenemalonate
- Malonic acid, 2-(1,3-dithiolan-2-ylidene), diisopropyl ester
- Propanedioic acid, 2-(1,3-dithiolan-2-ylidene)-, 1,3-bis(1-methylethyl) ester These compounds share similar structural features but may differ in their reactivity, biological activity, and applications .
Eigenschaften
CAS-Nummer |
50780-70-6 |
|---|---|
Molekularformel |
C14H22O4S2 |
Molekulargewicht |
318.5 g/mol |
IUPAC-Name |
bis(2-methylpropyl) 2-(1,3-dithiolan-2-ylidene)propanedioate |
InChI |
InChI=1S/C14H22O4S2/c1-9(2)7-17-12(15)11(14-19-5-6-20-14)13(16)18-8-10(3)4/h9-10H,5-8H2,1-4H3 |
InChI-Schlüssel |
YZYNJFQGYFKBDW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COC(=O)C(=C1SCCS1)C(=O)OCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



